

KSL-128114: A Pan-Viral Endosomal Entry Inhibitor

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Compound of Interest

Compound Name: KSL 128114

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Abstract

KSL-128114 is a potent, cell-penetrating peptide inhibitor of syntenin, a protein integral to protein trafficking and cellular membrane architecture. This document provides a comprehensive overview of the function and mechanism of action of KSL-128114 as a broad-spectrum antiviral agent. It primarily functions by obstructing the endosomal entry pathway for a variety of enveloped RNA viruses, thereby preventing viral infection. This guide details the molecular interactions, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Function and Mechanism of Action

KSL-128114 is a novel pan-viral entry inhibitor that targets the host protein syntenin.^{[1][2]} Its primary mechanism of action is the blockade of the endosomal entry pathway utilized by numerous RNA viruses to infect host cells.^{[1][2][3]} By inhibiting syntenin, KSL-128114 disrupts crucial endogenous interactions necessary for the early stages of the viral life cycle, specifically the post-endocytic entry of the virus into the cytoplasm.^{[1][2]} This inhibitory action is not due to blocking the binding of the virus to the cell surface but rather preventing the virus from proceeding beyond the endosome to release its genetic material into the cell.^{[1][2]}

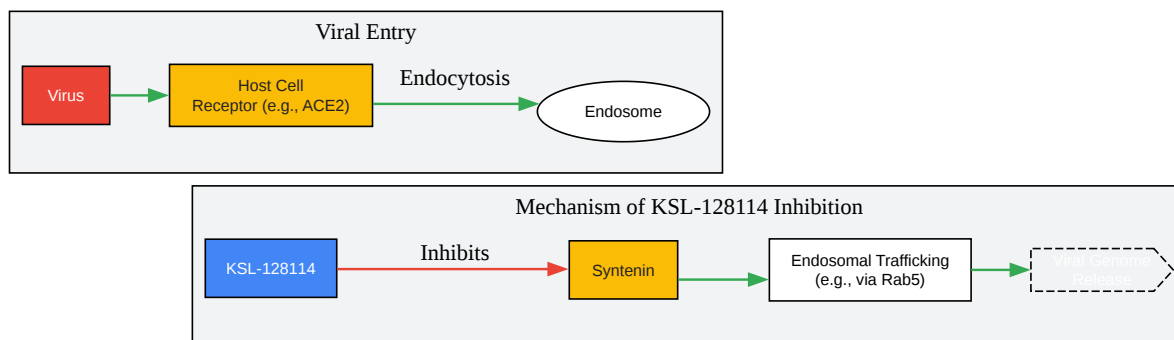
The inhibitor has demonstrated efficacy against a panel of enveloped single-stranded RNA (ssRNA) viruses, including:

- Coronaviruses: SARS-CoV-2[1]
- Flaviviruses: Dengue virus (DENV), West Nile virus (WNV), and tick-borne encephalitis virus (TBEV)[1][2]
- Alphaviruses: Chikungunya virus (CHIKV)[1][2]

KSL-128114's mode of action is particularly effective in cells that lack the TMPRSS2 protease, where SARS-CoV-2 entry is dependent on the endosomal pathway.[1][2] In such cells, its inhibitory profile is comparable to that of chloroquine, which raises endosomal pH to prevent viral fusion.[1][4]

Molecular Interactions and Signaling Pathways

KSL-128114 functions by binding to the PDZ1 domain of syntenin.[3] This interaction is thought to disrupt the association between syntenin and other proteins involved in endosomal trafficking, such as Rab5, which is essential for the entry of viruses like DENV and WNV.[3] While syntenin can interact with SARS-CoV-2 proteins like NSP11 and to a lesser extent the E protein, the primary antiviral effect of KSL-128114 is attributed to its impact on host cell trafficking pathways rather than direct inhibition of virus-syntenin interactions.[1] There is also a suggestion that the inhibitor might have an off-target effect by binding to the PDZ domain of SNX27, which is involved in ACE2 endocytosis and recycling.[1]



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Caption: KSL-128114 inhibits viral entry by targeting syntenin and disrupting endosomal trafficking.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on KSL-128114.

Table 1: Antiviral Activity of KSL-128114 against SARS-CoV-2

Parameter	Cell Line	Value
EC50	VeroE6	20 μ M
Inhibitor Concentration for Infection and Viral Release Reduction	VeroE6	30 μ M

Table 2: Affinity of KSL-128114 for Target Proteins

Binding Interaction	Affinity Difference
KSL-128114 for Syntenin PDZ1-2 vs. SNX27 PDZ	>15-fold higher for Syntenin

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Antiviral Assays

Objective: To determine the efficacy of KSL-128114 in inhibiting viral infection.

- Cell Lines: VeroE6 (lacking TMPRSS2) and Calu-3 (expressing TMPRSS2) cells are commonly used.[\[1\]](#)
- Inhibitor Treatment: Cells are treated with varying concentrations of KSL-128114. A concentration of 30 μ M has been shown to be effective.[\[1\]](#)[\[2\]](#)
- Infection: Cells are infected with the virus of interest (e.g., SARS-CoV-2, DENV, WNV, TBEV, CHIKV) at a specific multiplicity of infection (MOI), for instance, MOI 0.1 for flaviviruses and 0.05 for CHIKV.[\[2\]](#)
- Incubation: The infection is allowed to proceed for a defined period, such as 16 hours for SARS-CoV-2 and CHIKV, and 24 hours for flaviviruses.[\[1\]](#)[\[2\]](#)
- Quantification of Infection: The number of infected cells is quantified using a high-content imaging system like the TROPHOS plate RUNNER HD.[\[1\]](#)[\[2\]](#)
- Quantification of Viral Release: Viral RNA in the cell culture supernatants is measured using quantitative polymerase chain reaction (qPCR) to determine the release of progeny virus.[\[1\]](#)[\[2\]](#)
- Cell Viability: To assess the toxicity of the inhibitor, cell viability is monitored using assays such as Cell Titer Glo.[\[1\]](#)

Viral Entry and Binding Assays

Objective: To elucidate the specific stage of the viral life cycle inhibited by KSL-128114.

- Binding Assay:
 - VeroE6 cells are pre-chilled to 4°C.
 - The cells are infected with the virus (e.g., SARS-CoV-2, MOI: 1) for 1 hour at 4°C to allow binding but prevent entry.[\[5\]](#)
 - Cells are washed to remove unbound virus and then lysed.
 - Viral RNA is quantified by qPCR to determine the amount of bound virus.[\[5\]](#)
- Entry Assay:
 - Cells are infected for 1 hour at 37°C to allow both binding and entry.[\[5\]](#)
 - The cells are washed, and any virus bound to the cell surface but not yet internalized is removed by trypsin treatment.[\[5\]](#)
 - The cells are then lysed, and strand-specific viral RNA is detected by qPCR. The presence of the negative-strand RNA indicates that the viral genome has entered the cytoplasm and replication has initiated.[\[5\]](#)

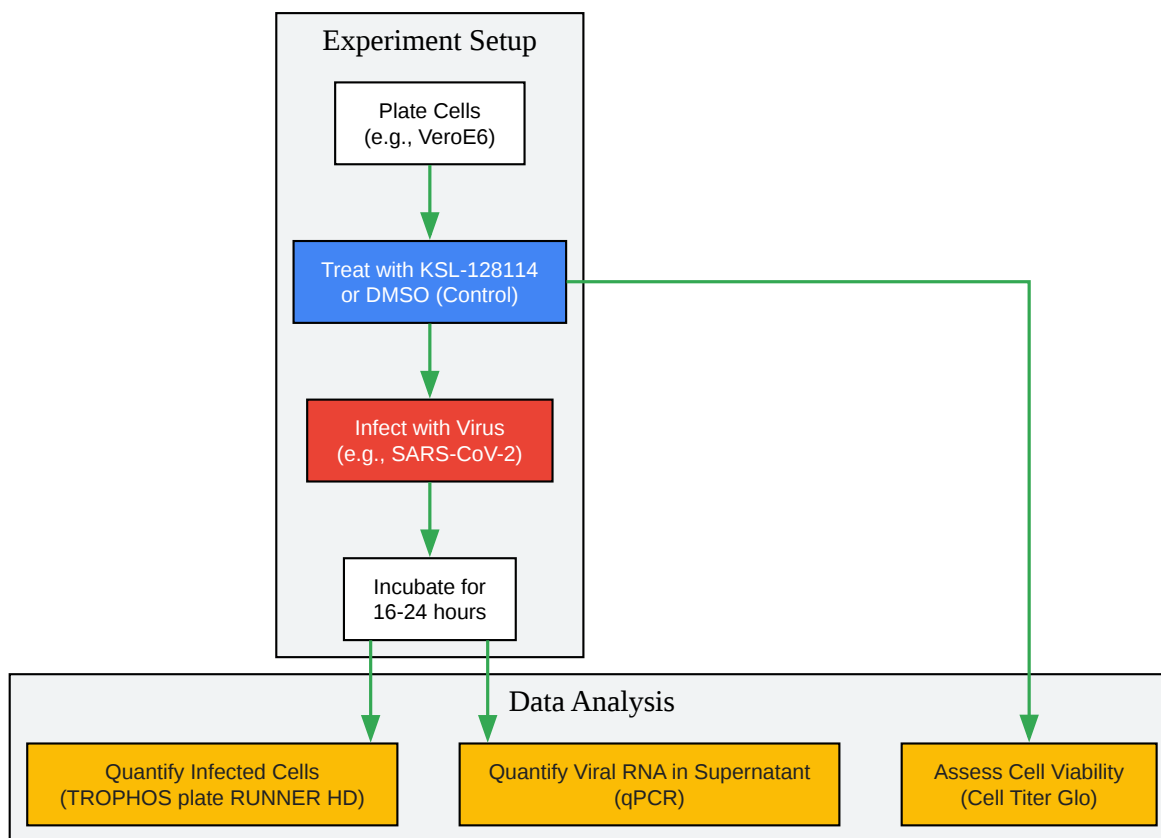
Affinity Measurements

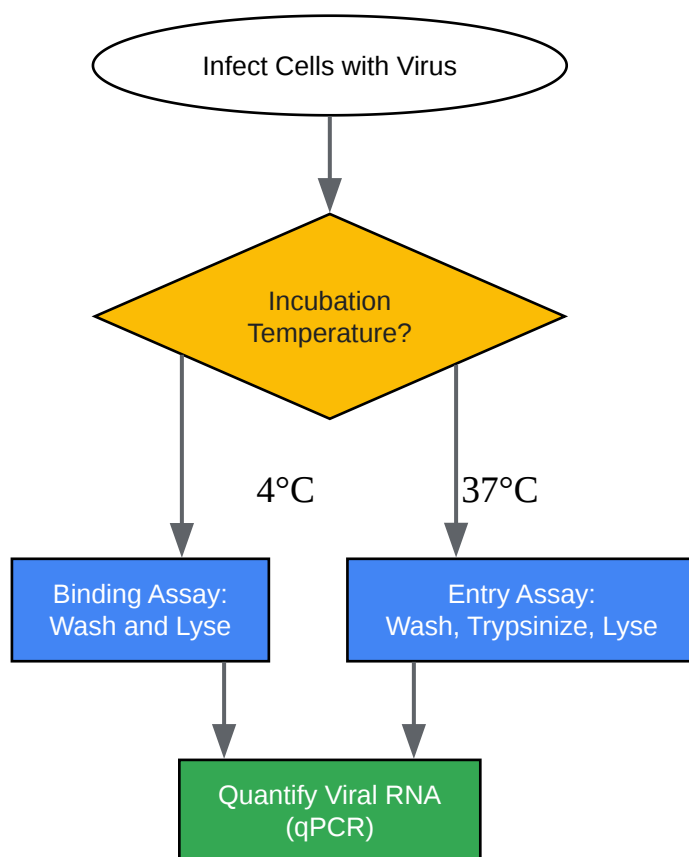
Objective: To determine the binding affinity of KSL-128114 to its target proteins.

- Method: Fluorescence Polarization (FP)-based affinity measurement.
- Procedure: A fluorescently labeled version of KSL-128114 (e.g., with TAMRA) is incubated with purified syntenin PDZ1-2 or SNX27 PDZ domains.[\[1\]](#)[\[5\]](#) The change in fluorescence polarization upon binding is measured to determine the affinity.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described experiments.





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